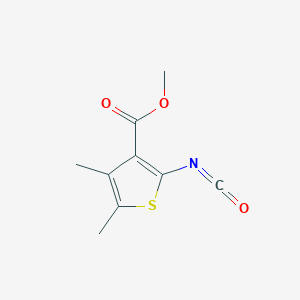
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Descripción general
Descripción
“Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C9H9NO3S . It is also known as "methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.31 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis of Pyrimido[5,4-b]indole Derivatives Reactions involving methyl 3-amino-1H-indole-2-carboxylates and aryl isocyanates have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. This shows the potential for methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate to be involved in reactions leading to the synthesis of complex organic structures, indicating its utility in pharmaceutical and organic chemistry (Shestakov, 2009).
Chemistry and Applications
Green Route to Polyurethanes The compound is potentially relevant in the context of green chemistry, particularly in the synthesis of polyurethanes. The oxidative carbonylation of aromatic diamines by CO2-based methyl formate presents a non-phosgene route for producing isocyanate precursors, showcasing an eco-friendly and sustainable approach to chemical synthesis that may include derivatives of this compound (Hussong, 2020).
Synthesis of Thieno[2,3-d]pyrimidines The compound might be involved in the synthesis of thieno[2,3-d]pyrimidines, which are of interest due to their biological activity. The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation exemplifies the potential of such compounds in the synthesis of medicinally relevant structures (Davoodnia, 2009).
Material Science and Catalysis
Carbon Dioxide Utilization Studies on the reactivity of dimeric P/Al-based Lewis pairs towards carbon dioxide and tert-butyl isocyanate highlight the potential of this compound in material science and catalysis. These findings may be relevant to the development of new materials and catalytic processes, potentially contributing to carbon capture and utilization technologies (Bertini, 2013).
Complex Formation and Positional Isomerism The compound's potential in forming complexes and exhibiting positional isomerism has been demonstrated in nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands. Such studies provide a foundation for understanding the complex chemistry and potential applications of this compound in forming complex molecular structures (Chattopadhyay, 2006).
Propiedades
IUPAC Name |
methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-5-6(2)14-8(10-4-11)7(5)9(12)13-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUAQNYBKWCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)



![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)




![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)


![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)
